REACTION_CXSMILES
|
N(CC(O)=[O:5])C.[CH:7]1([S:10]([NH2:13])(=[O:12])=[O:11])[CH2:9][CH2:8]1.[OH:14][C:15]1[C@H:24]2[C@H:19]([C@H:20]3[CH2:25][C@@H:23]2[CH2:22][CH2:21]3)[N:18]([CH2:26][CH2:27][CH:28]([CH3:30])[CH3:29])[C:17](=[O:31])[C:16]=1[C:32]1[NH:37][C:36]2[CH:38]=[CH:39][C:40](I)=[CH:41][C:35]=2[S:34](=[O:44])(=[O:43])[N:33]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>[Cu]I>[CH:7]1([S:10]([OH:12])(=[O:5])=[O:11])[CH2:9][CH2:8]1.[OH:14][C:15]1[C@H:24]2[C@H:19]([C@H:20]3[CH2:25][C@@H:23]2[CH2:22][CH2:21]3)[N:18]([CH2:26][CH2:27][CH:28]([CH3:30])[CH3:29])[C:17](=[O:31])[C:16]=1[C:32]1[NH:37][C:36]2[CH:38]=[CH:39][C:40]([NH:13][S:10]([CH:7]3[CH2:9][CH2:8]3)(=[O:12])=[O:11])=[CH:41][C:35]=2[S:34](=[O:44])(=[O:43])[N:33]=1 |f:3.4.5.6|
|
Name
|
|
Quantity
|
14.7 mg
|
Type
|
reactant
|
Smiles
|
N(C)CC(=O)O
|
Name
|
|
Quantity
|
125 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)S(=O)(=O)N
|
Name
|
(1R,2S,7R,8S)-6-hydroxy-5-(7-iodo-1,1-dioxo-1,4-dihydro-1λ6-benzo[1,2,4]thiadiazin-3-yl)-3-(3-methyl-butyl)-3-aza-tricyclo[6.2.1.02,7]undec-5-en-4-one
|
Quantity
|
115 mg
|
Type
|
reactant
|
Smiles
|
OC1=C(C(N([C@H]2[C@@H]3CC[C@H]([C@@H]12)C3)CCC(C)C)=O)C3=NS(C1=C(N3)C=CC(=C1)I)(=O)=O
|
Name
|
potassium phosphate
|
Quantity
|
176 mg
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
copper (I) iodide
|
Quantity
|
20 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The resulting suspension was vigorously stirred at 100° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was degassed
|
Type
|
ADDITION
|
Details
|
anhydrous N,N-dimethylformamide (5 mL) was added
|
Type
|
TEMPERATURE
|
Details
|
to cool to 25° C
|
Type
|
WASH
|
Details
|
rinsed with 10% methanol/dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by prep-HPLC [Column Luna 5μ C18 (2) 100 Å AXIA 150×21.2 mm, 5 micron, 30%-95% in 7 min
|
Duration
|
7 min
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)S(=O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(N([C@H]2[C@@H]3CC[C@H]([C@@H]12)C3)CCC(C)C)=O)C3=NS(C1=C(N3)C=CC(=C1)NS(=O)(=O)C1CC1)(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.046 mmol | |
AMOUNT: MASS | 25 mg | |
YIELD: PERCENTYIELD | 22% | |
YIELD: CALCULATEDPERCENTYIELD | 27.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |